Tubercidin-5'-diphosphate
Overview
Description
7-Deazaadenosine-5’-Diphosphate is a modified nucleoside analog that has garnered significant interest in scientific research due to its unique structural and functional properties. This compound is a derivative of adenosine diphosphate, where the nitrogen atom at the 7th position of the adenine ring is replaced by a carbon atom, resulting in a pyrrolo[2,3-d]pyrimidine structure. This modification imparts distinct biochemical properties, making it a valuable tool in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Deazaadenosine-5’-Diphosphate typically involves the construction of the N1-carbocyclic-ribosyl-7-deazaadenosine structure. One common method includes condensing a 2,3-disubstituted pyrrole nucleoside with amines . The key intermediate, N1-carbocyclic ribosyl 7-deazaadenosine derivative, is then subjected to an Ag(+)-promoted intramolecular condensation to form the 18-membered pyrophosphate ring structure .
Industrial Production Methods
While specific industrial production methods for 7-Deazaadenosine-5’-Diphosphate are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
7-Deazaadenosine-5’-Diphosphate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions result in the replacement of functional groups with nucleophiles.
Scientific Research Applications
7-Deazaadenosine-5’-Diphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various nucleoside analogs and as a probe to study nucleic acid interactions.
Medicine: Research on 7-Deazaadenosine-5’-Diphosphate has implications for drug development, especially in targeting diseases related to calcium signaling and nucleotide metabolism.
Industry: It is used in the development of biochemical assays and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 7-Deazaadenosine-5’-Diphosphate involves its interaction with cellular signaling pathways. It acts as a partial agonist at the cADPR receptor, modulating calcium release from intracellular stores . The compound’s unique structure allows it to bind to the receptor and activate the calcium release machinery, albeit with different efficacy compared to natural cADPR . This modulation of calcium signaling is crucial for various cellular processes, including muscle contraction, neurotransmitter release, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
7-Deazaadenosine-5’-Phosphate: This compound is a monophosphate analog of 7-Deazaadenosine-5’-Diphosphate and shares similar structural features.
7-Deaza-8-Bromo Cyclic Adenosine-5’-Diphosphate Ribose: This derivative has a bromine atom at the 8th position and exhibits enhanced stability and potency.
Cyclic Adenosine-5’-Diphosphate Ribose (cADPR): The natural analog of 7-Deazaadenosine-5’-Diphosphate, involved in calcium signaling.
Uniqueness
7-Deazaadenosine-5’-Diphosphate is unique due to its modified purine ring, which imparts distinct biochemical properties. Unlike its natural counterpart cADPR, it exhibits partial agonist activity, making it a valuable tool for studying calcium signaling pathways and developing therapeutic agents .
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O10P2/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(17)7(16)6(24-11)3-23-27(21,22)25-26(18,19)20/h1-2,4,6-8,11,16-17H,3H2,(H,21,22)(H2,12,13,14)(H2,18,19,20)/t6-,7-,8-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKAOCPROMQFJK-KCGFPETGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O10P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175306 | |
Record name | Tubercidin-5'-diphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80175306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21080-53-5 | |
Record name | Tubercidin-5'-diphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021080535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tubercidin-5'-diphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80175306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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